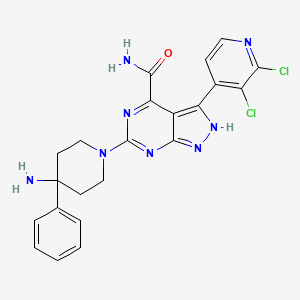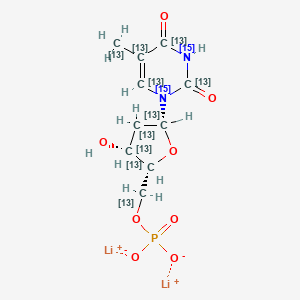
(S)-Nicotine-d3 N-Beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Nicotine-d3 N-Beta-D-Glucuronide is a synthetic derivative of nicotine, where the nicotine molecule is conjugated with glucuronic acid. This compound is often used in scientific research to study the metabolism and excretion of nicotine, as well as its biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Nicotine-d3 N-Beta-D-Glucuronide typically involves the conjugation of (S)-Nicotine-d3 with glucuronic acid. The reaction is usually carried out in the presence of a catalyst, such as uridine 5’-diphospho-glucuronosyltransferase (UGT), which facilitates the transfer of the glucuronic acid moiety to the nicotine molecule. The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of approximately 37°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Nicotine-d3 N-Beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized metabolites, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
(S)-Nicotine-d3 N-Beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of nicotine.
Biology: Helps in understanding the biological pathways involved in nicotine metabolism and excretion.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of nicotine replacement therapies and other pharmaceutical products.
Mécanisme D'action
The mechanism of action of (S)-Nicotine-d3 N-Beta-D-Glucuronide involves its metabolism by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme catalyzes the transfer of the glucuronic acid moiety to the nicotine molecule, forming the glucuronide conjugate. The conjugate is then excreted from the body, primarily through the kidneys. The molecular targets and pathways involved in this process include the UGT enzyme and the renal excretion pathways.
Comparaison Avec Des Composés Similaires
Cotinine N-Beta-D-Glucuronide: A glucuronide conjugate of cotinine, which is a primary metabolite of nicotine.
Imipramine N-Beta-D-Glucuronide: A glucuronide conjugate of imipramine, used in proteomics research.
Palbociclib N-Beta-D-Glucuronide: A glucuronide conjugate of palbociclib, used in cancer research.
Uniqueness: (S)-Nicotine-d3 N-Beta-D-Glucuronide is unique due to its specific structure, which includes the deuterium-labeled nicotine molecule conjugated with glucuronic acid. This labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C16H22N2O6 |
|---|---|
Poids moléculaire |
341.37 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15+/m0/s1/i1D3 |
Clé InChI |
SAWAIULJDYFLPD-QPGHRLPYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCC[C@H]1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
SMILES canonique |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




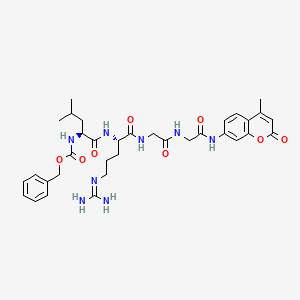
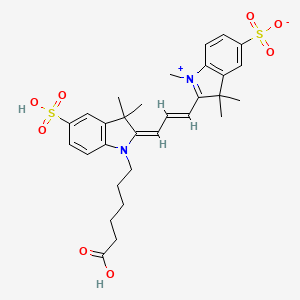
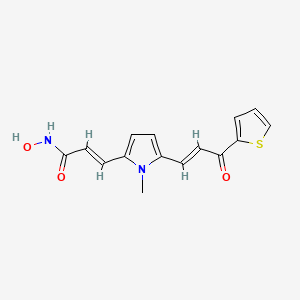
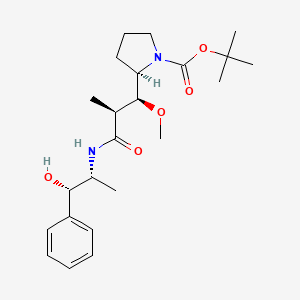
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
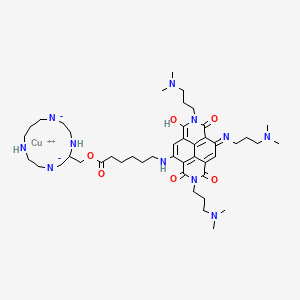
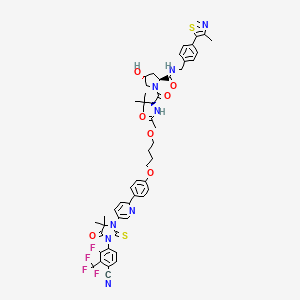
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

